n-烯丙基-4-溴苯磺酰胺

描述

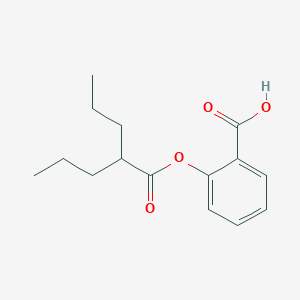

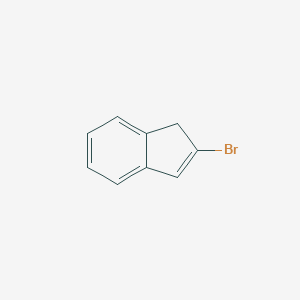

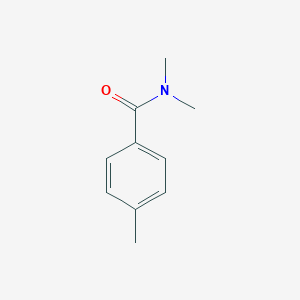

N-Allyl-4-bromobenzenesulfonamide is a chemical compound with the linear formula C9H10BrNO2S . It has a molecular weight of 276.154 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved by treating 4-methylbenzenesulfonyl chloride with a primary amine followed by benzylation. Similarly, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form an intermediate, which was then reacted with different electrophiles. These methods could potentially be adapted for the synthesis of n-Allyl-4-bromobenzenesulfonamide.Molecular Structure Analysis

The molecular structure of n-Allyl-4-bromobenzenesulfonamide can be analyzed using various spectroscopic techniques and crystallographic analysis . For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and specific cell parameters . Additionally, the molecular geometry and vibrational wavenumbers of related compounds have been studied using experimental techniques like FT-IR, Raman, and NMR, as well as computational methods such as density functional theory (DFT) .Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, N, N-Dibromobenzenesulfonamide (DBBS) was shown to add to asymmetric alkenes and α, β-unsaturated carboxylic acid esters following Markownikoff’s rule, indicating the reactivity of the sulfonamide group in electrophilic addition reactions. This suggests that n-Allyl-4-bromobenzenesulfonamide may also undergo similar addition reactions with olefins.Physical And Chemical Properties Analysis

N-Allyl-4-bromobenzenesulfonamide has a molecular weight of 276.154 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results. For comprehensive data, experimental determination or computational prediction methods may be required.科学研究应用

4-取代苯并磺酰胺的合成: Feuillastre、Pelotier 和 Piva (2013 年) 的一项研究表明,N-烷基-N-烯丙基-2-溴苯磺酰胺通过与各种烯烃选择性 E-交叉复分解,然后自由基环化来进行功能化。该过程促进了 4-取代苯并磺酰胺以中等到良好的产率生产 (Feuillastre、Pelotier 和 Piva,2013 年).

吲哚衍生物的合成: 罗来涛 (2008 年) 报道了吲哚衍生物生产中的关键中间体的合成,包括 N-烯丙基-N-(2-卤代苯基)-4-甲基苯磺酰胺,它们是由 2-碘苯胺或 2-溴苯胺通过酰化和烷基化制备的 (罗来涛,2008 年).

氧化催化剂的设计: Işci、Caner 等人(2014 年)在 Fe(ii) 酞菁中利用 4-叔丁基苯磺酰胺作为取代基,重点关注催化剂设计中至关重要的因素,如溶解性和稳定性。该研究强调了这种酞菁在氧化条件下的稳定性及其在烯烃氧化中的应用 (Işci、Caner 等,2014 年).

通过环糊精介导的 N-烷基化合成: Fischer、Millan 和 Ritter (2013 年) 描述了 N,N'-(己烷-1,6-二基)双(4-甲基苯磺酰胺) 与烯丙基溴和后续反应的 N-烷基化。这项研究涉及水溶液过程和环糊精作为相转移催化剂 (Fischer、Millan 和 Ritter,2013 年).

晶体学表征: Stenfors 和 Ngassa (2020 年) 对 N-烯丙基-N-苄基-4-甲基苯磺酰胺进行晶体学表征,通过单晶 X 射线衍射揭示了其正交空间群和分子相互作用 (Stenfors 和 Ngassa,2020 年).

新型染料的光物理性质: 2019 年的一项研究调查了含有苯磺酰胺和 1,8-萘酰亚胺的化合物的制备和性质,证明了它们在染料合成中的应用 (M. -、M. -、H. .、A. - 和 S. -,2019 年).

超强酸中的超亲电活化: Liu、Martin-Mingot 等人(2010 年)探索了从 N-烯丙基磺酰胺在超强酸 HF/SbF(5) 中合成苯并稠合磺酰胺和氟代磺酰胺,强调了超强酸组成对反应选择性的显着影响 (Liu、Martin-Mingot 等,2010 年).

安全和危害

Sigma-Aldrich provides n-Allyl-4-bromobenzenesulfonamide to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

属性

IUPAC Name |

4-bromo-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJKFCZKLGCVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

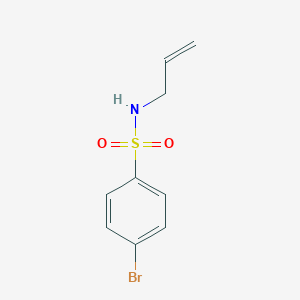

C=CCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701003052 | |

| Record name | 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Allyl-4-bromobenzenesulfonamide | |

CAS RN |

830-41-1 | |

| Record name | 4-Bromo-N-2-propen-1-ylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-allyl-p-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)

![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)